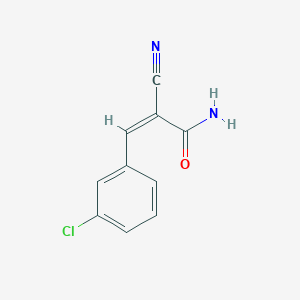
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide, also known as BDF-8638, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. BDF-8638 is a potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide exerts its effects by selectively inhibiting the activity of CK2, which is a serine/threonine protein kinase that regulates the activity of many cellular proteins involved in various cellular processes. CK2 has been shown to be overexpressed in many types of cancer cells, and its inhibition by N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to induce cell death in these cells. Additionally, CK2 has been implicated in the pathogenesis of neurodegenerative diseases, and its inhibition by N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to reduce the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of cell death in cancer cells. Additionally, N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to reduce the accumulation of toxic proteins in the brain, which may have implications for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide in lab experiments is its selectivity for CK2, which allows for the specific inhibition of this protein kinase without affecting other cellular processes. Additionally, N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to be effective at low concentrations, which may reduce the risk of toxicity in lab experiments. However, one limitation of using N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide in lab experiments is its relatively high cost, which may limit its widespread use.
Future Directions
There are several potential future directions for research on N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide, including the investigation of its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to elucidate the precise mechanisms by which N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide exerts its effects on CK2 and other cellular processes. Finally, the development of more cost-effective synthesis methods for N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide may enable its wider use in scientific research.
Synthesis Methods
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide involves several steps, starting from the reaction of 4-bromo-2,3-dimethylphenylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including acylation and deprotection, to yield the final product.
Scientific Research Applications
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been shown to exhibit anti-cancer properties by inhibiting the activity of CK2, which is overexpressed in many types of cancer cells. Additionally, N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as CK2 has been implicated in the pathogenesis of these conditions.
properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO/c1-9-10(2)14(8-7-13(9)16)18-15(19)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDZTCMNAYPJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5757804.png)
![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)

![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)
![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)

![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)
![N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)


![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)